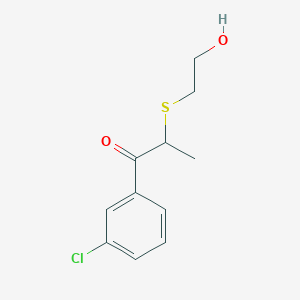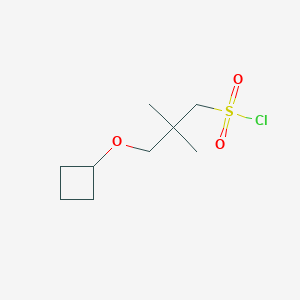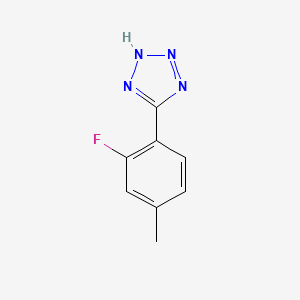
tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate: is a chemical compound with the molecular formula C17H20BrClN4O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate typically involves the reaction of 7-bromo-2-chloroquinazoline with tert-butyl carbamate. This reaction is often carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) under mild conditions .
Industrial Production Methods: The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases like potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazolines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include quinazoline N-oxides and dihydroquinazolines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate is used as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting various diseases. It is also used in the synthesis of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (2-bromothiazol-5-yl)carbamate
Uniqueness: tert-Butyl (7-bromo-2-chloroquinazolin-4-yl)carbamate is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and other applications .
Propriétés
Formule moléculaire |
C13H13BrClN3O2 |
|---|---|
Poids moléculaire |
358.62 g/mol |
Nom IUPAC |
tert-butyl N-(7-bromo-2-chloroquinazolin-4-yl)carbamate |
InChI |
InChI=1S/C13H13BrClN3O2/c1-13(2,3)20-12(19)18-10-8-5-4-7(14)6-9(8)16-11(15)17-10/h4-6H,1-3H3,(H,16,17,18,19) |
Clé InChI |
QJZQQVVKMCIHAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC(=NC2=C1C=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13489537.png)



![N-[(4-bromothiophen-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13489554.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)



![2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid](/img/structure/B13489596.png)
![3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13489610.png)
![Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13489625.png)

